![molecular formula C19H18N2O2 B2705277 N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide CAS No. 852367-58-9](/img/structure/B2705277.png)
N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
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Description
N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, also known as EIM-001, is a novel small molecule that has been gaining attention due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Antiallergic Agents Development
Research has explored the synthesis and potential of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic compounds. This category includes compounds structurally related to N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, where efforts to improve antiallergic potency led to the discovery of compounds significantly more potent than established antiallergic medications. These compounds demonstrated effective inhibitory activity against histamine release and interleukin production, key factors in allergic responses, and showed promising in vivo antiallergic activity in guinea pig models (C. Menciu et al., 1999).
Glutaminase Inhibition for Cancer Treatment
The synthesis and pharmacological evaluation of BPTES analogs, including molecules similar to N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, have been studied for their potential as glutaminase inhibitors. This research aimed at finding potent inhibitors with improved drug-like properties for therapeutic applications, particularly in cancer treatment. Certain analogs retained the potency of BPTES, a known glutaminase inhibitor, and showed potential in inhibiting cancer cell growth in vitro and in mouse models (K. Shukla et al., 2012).
Antidiabetic Potential
A study on new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides revealed compounds with significant antidiabetic potential. These compounds showed notable inhibition of the α-glucosidase enzyme, suggesting their utility as lead molecules for further research in developing antidiabetic agents. The cytotoxicity profile of these compounds was also evaluated, showing low cytotoxicity and highlighting their potential safety for therapeutic use (M. Nazir et al., 2018).
Antimicrobial Activity
The development and evaluation of novel dipeptide derivatives attached to triazole-pyridine moieties, which include structural elements related to N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, have been conducted for their antimicrobial properties. One such compound showed good antimicrobial activity and potential as a new imaging agent due to its high brain uptake, suggesting applications in both antimicrobial treatments and diagnostic imaging (I. Abdel-Ghany et al., 2013).
properties
IUPAC Name |
N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(14-8-6-7-13(2)11-14)19(23)18(22)16-12-20-17-10-5-4-9-15(16)17/h4-12,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYRTGDMCVTAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
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